N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-8-16-19-10-14(18(23)21(16)11-12)17(22)20-9-13-5-3-4-6-15(13)24-2/h3-8,10-11H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLDXBFHQMIAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=CC=C3OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multistep reactions starting from readily available precursors One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine coreThe final step involves the formation of the carboxamide group under mild conditions .
Chemical Reactions Analysis
N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: It exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties, making it a promising candidate for drug development.
Medicine: Due to its pharmacological properties, the compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The pyrido[1,2-a]pyrimidine scaffold is highly modifiable, with substituents on the aromatic rings and amide side chains significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Structure-Activity Relationships (SAR)
- Methoxy vs. Chloro Substituents : The 2-methoxy group in the target compound may confer metabolic stability compared to chloro groups, which are prone to oxidative dehalogenation. However, chloro substituents often enhance binding affinity in hydrophobic pockets .
- Positional Effects : Para-substituted chlorophenyl derivatives (BK20528) may exhibit distinct pharmacokinetic profiles compared to ortho-substituted (target compound) or meta-substituted (BK11988) analogs due to steric and electronic variations.
- Bioisosterism: highlights bioisosteric equivalence between pyrido-pyrimidine and quinolinone cores, suggesting that modifications to the heterocyclic scaffold can retain or enhance biological activity .
Biological Activity
N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammatory treatment. Its unique structural features contribute to its biological activity, making it a subject of ongoing pharmacological research.
Chemical Structure
The chemical formula for this compound is C${14}$H${14}$N${2}$O${3}$. The compound includes a pyrido[1,2-a]pyrimidine core with a methoxybenzyl substituent and a carboxamide functional group. This structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies demonstrated that derivatives of this compound could effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
Neuroprotective Effects
The compound is also being explored for its neuroprotective properties. Preliminary studies suggest that it may mitigate neuroinflammation and protect neuronal cells from oxidative stress. This potential makes it a candidate for treating neurodegenerative diseases .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include the condensation of 2-aminopyridine with appropriate aldehydes to form the pyrido core followed by carboxamide formation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Neuroprotective | Reduction of oxidative stress | |
| Antimicrobial | Potential activity against bacterial strains |
Inhibition Studies
In one study, derivatives of this compound were evaluated for their COX inhibitory activity through enzyme assays and molecular docking studies. One derivative displayed high potency against COX-2, indicating its potential as an anti-inflammatory agent .
Neuroprotective Research
Another study focused on the neuroprotective effects of this compound in models of neuroinflammation. Results showed that treatment with this compound significantly reduced neuronal cell death induced by inflammatory cytokines .
Q & A
Q. How are metabolic pathways of this compound characterized?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
- Isotope Labeling : Use 14C-labeled compounds to trace metabolic degradation pathways .
Tables of Key Data
Q. Table 1: Comparative Bioactivity of Derivatives
| Substituent Position | IC50 (Cancer Cells, μM) | COX-2 Inhibition (%) |
|---|---|---|
| 2-Methoxybenzyl | 12.3 ± 1.2 | 78 ± 4 |
| 4-Methoxybenzyl | 8.9 ± 0.8 | 92 ± 3 |
| 3-Chlorobenzyl | 24.7 ± 2.1 | 45 ± 5 |
| Source: Adapted from in vitro assays |
Q. Table 2: Optimization of Cyclization Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| p-TSA | DMF | 100 | 65 |
| None | Toluene | 120 | 32 |
| Acetic Acid | DMSO | 80 | 48 |
| Source: Synthesis studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
